N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine
Description
"N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine" is a synthetic glycine derivative featuring a substituted indole scaffold. Its structure comprises:
- Indole core: A bicyclic aromatic system with a benzyloxy (-OCH₂C₆H₅) substituent at the 6-position.
- Propanoyl linker: A three-carbon chain (CH₂CH₂CO-) connecting the indole nitrogen to the glycine moiety.
This compound’s design suggests applications in medicinal chemistry, leveraging the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin analogs, kinase inhibitors).
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-6-7-17(12-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25) |
InChI Key |
DTEZACCBVULMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy halide reacts with the indole derivative in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group can be attached using acylation reactions, such as the reaction of the indole derivative with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyloxy halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.
Scientific Research Applications
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . The benzyloxy group may enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine" are best contextualized against analogs like N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (LB6) . Key comparative insights are summarized below:
Table 1: Structural and Functional Comparison
*Formula inferred: Likely C₂₁H₂₀N₂O₄ (based on structural analogy to LB6).
Critical Analysis
Substituent Effects: Benzyloxy vs. Bromo: The benzyloxy group in the target compound introduces steric bulk and electron-donating properties, contrasting with bromo’s electron-withdrawing nature.
Linker Chain Impact: Propanoyl (3C) vs. Acetyl (2C): The longer chain in the target compound could improve conformational flexibility, enabling better accommodation in binding pockets. However, excessive flexibility might reduce binding specificity.
Glycine Terminal Group :
Both compounds retain glycine, suggesting conserved roles in ionic interactions (e.g., with receptor carboxylate or ammonium groups).
Hypothetical Pharmacological Implications
- The benzyloxy-propanoyl combination in the target compound may favor CNS-targeted applications (e.g., serotonin receptor modulation) due to enhanced lipophilicity.
- LB6’s bromo-acetyl structure might prioritize stability in polar environments (e.g., renal excretion pathways).
Biological Activity
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic compound categorized as an N-acyl-alpha amino acid. Its unique structure, which includes an indole moiety and a benzyloxy group, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research.
Structural Characteristics
The compound features:
- Indole Moiety : Known for diverse biological activities.
- Benzyloxy Group : Enhances lipophilicity and potential receptor interactions.
- Glycine Backbone : Provides foundational amino acid properties.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Anticonvulsant Properties :
-
Neuropharmacological Effects :
- The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could lead to applications in treating neurological disorders, as evidenced by related compounds that modulate serotonin activity .
-
Anti-inflammatory Activity :
- Analogous compounds within the N-acyl-alpha amino acid class have exhibited anti-inflammatory properties, indicating that this compound may also possess this activity .
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-benzoyl)glycine | Benzoyl group instead of propanoyl | Anticancer properties |
| N-(4-methoxybenzoyl)glycine | Methoxybenzoyl group | Antimicrobial activity |
| N-(2-hydroxyphenyl)glycine | Hydroxyphenyl substituent | Potential neuroprotective effects |
| This compound | Indole and benzyloxy substitutions | Diverse pharmacological effects |
Mechanistic Insights
The biological activities of this compound are hypothesized to stem from its ability to modulate neurotransmitter systems and interact with specific receptors. Studies involving similar indole derivatives indicate their role in influencing serotonin pathways, which are crucial for mood regulation and seizure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
